

# Spectroscopic Characterization of 2-Acetylanthracene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetylanthracene

Cat. No.: B017958

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Acetylanthracene**, a key building block in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this aromatic ketone, offering valuable data and standardized experimental protocols for its analysis.

## Spectroscopic Data Summary

The empirical formula for **2-Acetylanthracene** is C<sub>16</sub>H<sub>12</sub>O, and its molecular weight is 220.27 g/mol. The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of **2-Acetylanthracene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The data for **2-Acetylanthracene** is presented for both proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) nuclei.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **2-Acetylanthracene**, typically recorded in a deuterated solvent like CDCl<sub>3</sub>, exhibits signals corresponding to the aromatic protons of the anthracene core and the

methyl protons of the acetyl group.

Proton Type	Chemical Shift ( $\delta$ ) in ppm	Notes
Acetyl Protons (-CH <sub>3</sub> )	~2.5 - 2.8	The exact shift can be influenced by the solvent and concentration. This signal appears as a sharp singlet.
Aromatic Protons (Ar-H)	~7.4 - 8.5	The aromatic region will show a complex pattern of multiplets due to the various non-equivalent protons on the anthracene ring.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets.

Carbon Type	Chemical Shift ( $\delta$ ) in ppm	Notes
Acetyl Carbon (-CH <sub>3</sub> )	~25 - 30	This upfield signal corresponds to the methyl carbon of the acetyl group.
Aromatic Carbons (Ar-C)	~120 - 140	The sp <sup>2</sup> hybridized carbons of the anthracene ring resonate in this region, showing multiple distinct signals.
Carbonyl Carbon (-C=O)	~195 - 205	The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode	Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (from - CH <sub>3</sub> )	3000 - 2850	Medium to Weak
Carbonyl (C=O) Stretch	1685 - 1665	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Weak

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the anthracene core of **2-Acetylanthracene**. The spectrum is typically recorded in a solvent such as ethanol.

Solvent	Absorption Maxima ( $\lambda_{\text{max}}$ ) in nm	Notes
Ethanol	~254, 340, 357, 376	The spectrum is dominated by the characteristic $\pi \rightarrow \pi^*$ transitions of the anthracene chromophore. The acetyl group may cause a slight bathochromic (red) shift of these bands.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2-Acetylanthracene**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **2-Acetylanthracene** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.[[1](#)]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ,  $\text{DMSO-d}_6$ ).[[1](#)]
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. [[2](#)]
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

**Instrument Parameters:**

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: Typically -2 to 12 ppm.
  - Number of Scans: 8-16 scans are usually sufficient.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[[1](#)]
  - Spectral Width: Typically 0 to 220 ppm.
  - Number of Scans: 128 to 1024 scans, depending on the sample concentration.
  - Relaxation Delay: 2 seconds.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

#### Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]
- Place a small amount of solid **2-Acetylanthracene** powder directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

#### Instrument Parameters:

- Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

## UV-Vis Spectroscopy

#### Sample Preparation:

- Prepare a stock solution of **2-Acetylanthracene** in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (typically in the range of 1-10  $\mu\text{g/mL}$ ) to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).
- Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the sample solution.

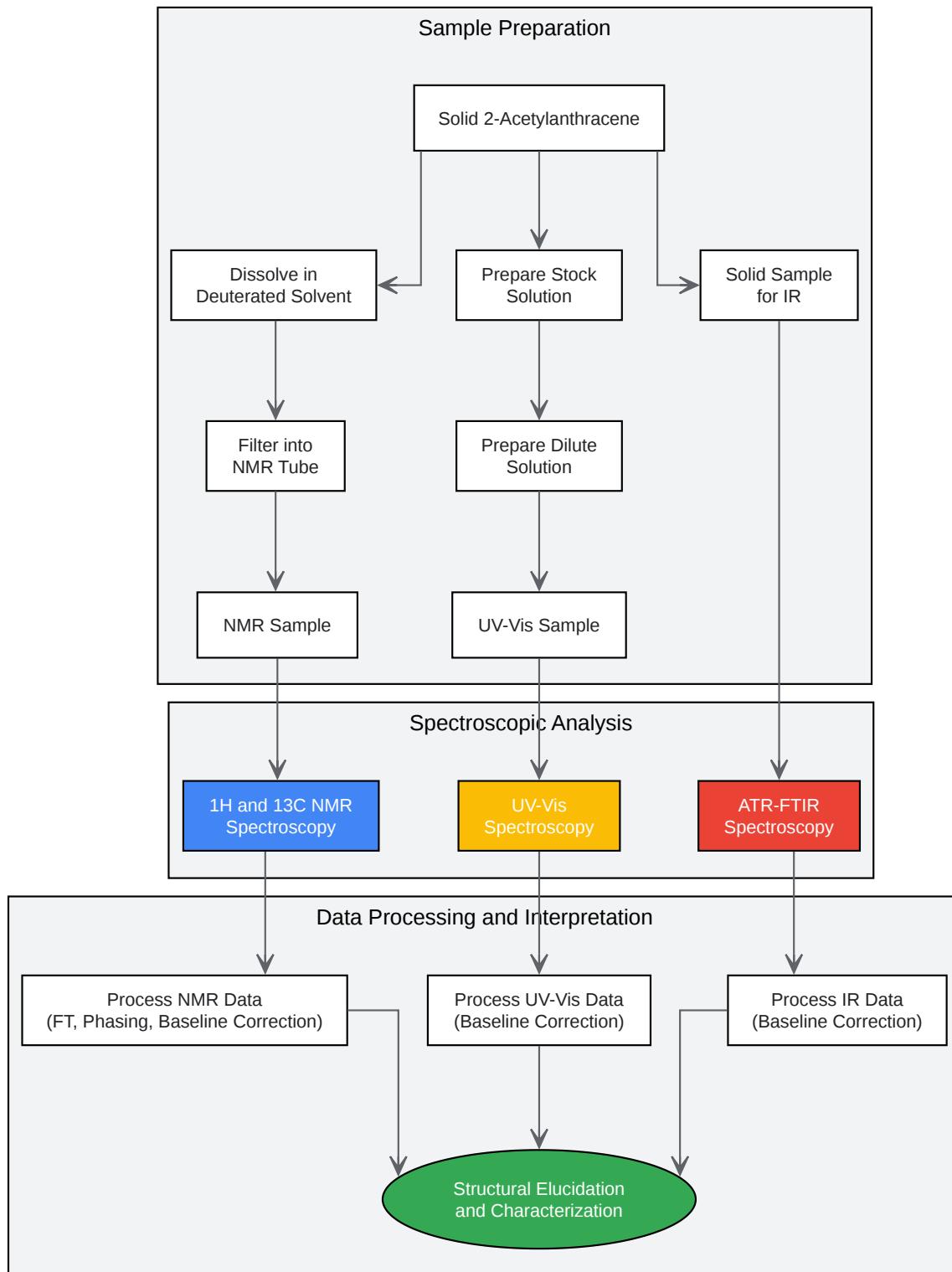
#### Instrument Parameters:

- Spectrometer: A double-beam UV-Vis spectrophotometer.
- Wavelength Range: 200 - 600 nm.
- Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.
- Scan Speed: Medium.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a solid organic compound like **2-Acetylanthracene**.

## Workflow for Spectroscopic Characterization of 2-Acetylanthracene

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Caption: Spectroscopic characterization workflow.

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